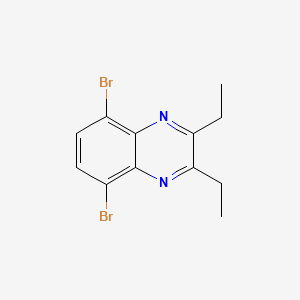

5,8-Dibromo-2,3-diethylquinoxaline

Descripción general

Descripción

5,8-Dibromo-2,3-diethylquinoxaline: is a quinoxaline derivative with the molecular formula C12H12Br2N2 and a molecular weight of 344.05 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromo-2,3-diethylquinoxaline typically involves the bromination of 2,3-diethylquinoxaline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 5 and 8 positions of the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is typically carried out in large reactors with efficient mixing and temperature control systems to optimize the reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5,8-Dibromo-2,3-diethylquinoxaline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms at the 5 and 8 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Coupling Reactions: Boronic acids and palladium catalysts are used under mild conditions, often in the presence of a base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).

Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of bromine atoms to hydrogen.

Major Products

Substitution Reactions: Substituted quinoxaline derivatives with various functional groups at the 5 and 8 positions.

Coupling Reactions:

Reduction Reactions: 2,3-diethylquinoxaline, with the bromine atoms replaced by hydrogen.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives and biaryl compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action of 5,8-Dibromo-2,3-diethylquinoxaline is primarily based on its ability to interact with various molecular targets and pathways. The bromine atoms at the 5 and 8 positions can participate in electrophilic interactions with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5,8-Dibromoquinoxaline: Similar structure but lacks the ethyl groups at the 2 and 3 positions.

2,3-Diethylquinoxaline: Lacks the bromine atoms at the 5 and 8 positions.

5,8-Dichloro-2,3-diethylquinoxaline: Similar structure but with chlorine atoms instead of bromine at the 5 and 8 positions.

Uniqueness

5,8-Dibromo-2,3-diethylquinoxaline is unique due to the presence of both bromine atoms and ethyl groups, which confer distinct physical and chemical properties. The bromine atoms enhance its reactivity in substitution and coupling reactions, while the ethyl groups contribute to its solubility and overall stability.

Actividad Biológica

5,8-Dibromo-2,3-diethylquinoxaline (DBDEQ) is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of DBDEQ, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H12Br2N2

- CAS Number : 148231-14-5

- Molecular Weight : 315.05 g/mol

DBDEQ features two bromine atoms at positions 5 and 8 and ethyl groups at positions 2 and 3 of the quinoxaline ring. This structure contributes to its unique reactivity and biological properties.

The biological activity of DBDEQ is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may function through:

- Inhibition of Enzymatic Activity : DBDEQ has been shown to inhibit certain enzymes involved in cellular signaling pathways.

- Modulation of Ion Channels : It can affect ion channel activity, influencing cellular excitability and neurotransmission.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress.

Antimicrobial Activity

DBDEQ has demonstrated significant antimicrobial properties against various pathogens. Studies indicate:

- Bacterial Inhibition : It effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

- Fungal Activity : DBDEQ shows antifungal effects against common fungal strains.

Anticancer Potential

Research highlights the potential anticancer properties of DBDEQ:

- Cell Proliferation Inhibition : DBDEQ reduces cell proliferation in several cancer cell lines, including breast and lung cancer cells.

- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through mitochondrial pathways.

Neuroprotective Effects

DBDEQ may exert neuroprotective effects by:

- Reducing Neuroinflammation : It appears to modulate inflammatory responses in neuronal tissues.

- Enhancing Neurotransmitter Release : The compound can influence neurotransmitter levels, potentially improving cognitive functions.

Case Studies and Research Findings

- Antimicrobial Efficacy Study

- Anticancer Activity Assessment

- Neuroprotective Mechanism Exploration

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5,8-dibromo-2,3-diethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br2N2/c1-3-9-10(4-2)16-12-8(14)6-5-7(13)11(12)15-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPVFRWOXOCNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC(=C2N=C1CC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738720 | |

| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148231-14-5 | |

| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148231-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 5,8-dibromo-2,3-diethylquinoxaline in the synthesis of phenothiazine-based polymers?

A1: this compound serves as a monomer in the Heck reaction with 3,7-divinyl-N-octyl-phenothiazine. This reaction results in the formation of a phenothiazine-based polymer incorporating both the phenothiazine and quinoxaline units within its backbone [].

Q2: How does the incorporation of this compound influence the properties of the resulting polymer?

A2: Introducing the quinoxaline moiety from this compound into the polymer backbone leads to a red shift in the absorption, photoluminescence (PL), and electroluminescence (EL) emission maxima compared to polymers without this unit []. This suggests an influence on the polymer's electronic structure and its light-emitting properties. Additionally, the polymers containing the quinoxaline unit exhibit a stabilized EL emission maximum and CIE 1931 coordinate value with increasing operating voltages, indicating stable electroluminescent emission properties [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.